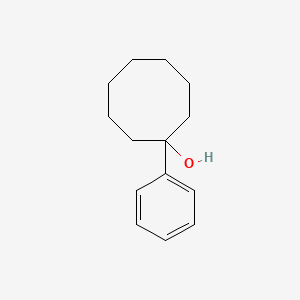

1-Phenylcyclooctanol

描述

1-Phenylcyclooctanol (C₁₄H₂₀O, MW 204.31 g/mol) is a cycloaliphatic alcohol featuring a phenyl group attached to an eight-membered cyclooctanol ring. It is synthesized via the Grignard reaction, where cyclooctanone reacts with phenylmagnesium chloride in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography . Key spectral identifiers include:

- ¹H NMR: Aromatic protons (δ 7.53–7.25 ppm) and aliphatic protons (δ 2.09–1.56 ppm) corresponding to the cyclooctane ring .

- GC-MS: Molecular ion peak at m/z 204 (M⁺), with characteristic fragments at m/z 186 (loss of H₂O), 171 (C₆H₅CO⁺), and 118 (base peak, cyclooctene-related fragment) .

Under photolytic conditions with (diacetoxyiodo)benzene, this compound undergoes oxidative cleavage to form 1-phenyl-8-iodooctan-1-one (m/z 330) and cycloalkenols (e.g., 1-phenyl-3-cycloocten-1-ol), indicating a propensity for ring-opening and iodination reactions .

属性

分子式 |

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC 名称 |

1-phenylcyclooctan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-14/h4-6,9-10,15H,1-3,7-8,11-12H2 |

InChI 键 |

OHGPSYGBMRHHJP-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC(CCC1)(C2=CC=CC=C2)O |

产品来源 |

United States |

相似化合物的比较

a) 1-Benzylcyclooctanol (C₁₅H₂₂O, MW 218.33 g/mol)

b) 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol)

- Key Differences : Smaller five-membered ring with a methyl substituent.

- Safety : Classified as a flammable liquid (flash point 57°C) with irritant properties .

- Applications : Primarily used as a solvent or intermediate, lacking the pharmaceutical relevance observed in phenyl-substituted analogues .

Compounds with Smaller Ring Systems

a) 1-Phenyl-1-cyclopentanol (C₁₁H₁₄O, MW 162.23 g/mol)

- Structural Comparison: Five-membered cyclopentanol ring reduces steric strain compared to cyclooctanol, lowering molecular weight by ~20%.

- Applications: Used in fine chemical synthesis, but its smaller ring may limit stability in high-stress reactions compared to 1-phenylcyclooctanol .

b) 1-(Phenylethynyl)-1-cyclopentanol (C₁₃H₁₄O, MW 186.25 g/mol)

- Key Differences : Incorporates a phenylethynyl group (C≡C-Ph), introducing sp-hybridized carbons.

- Spectral Data : InChIKey ZDUXLFHBOAAXED-UHFFFAOYSA-N; unique MS fragments likely include m/z 185 (M⁺ – H) and 77 (C₆H₅⁺) .

- Reactivity: The ethynyl group enables click chemistry or alkyne-specific reactions, absent in this compound .

Functionalized Derivatives

a) 1-Phenyl-1-cyclopropanecarboxylic Acid (C₁₀H₁₀O₂, MW 162.19 g/mol)

- Key Differences: Cyclopropane ring with a carboxylic acid group, increasing polarity (logP ~1.5 vs. ~3.5 for this compound) .

- Applications: Used as a biochemical reagent; the carboxylic acid enables salt formation or conjugation, unlike the alcohol functionality of this compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。